molecular formula C16H22O7 B1601359 4'-Methoxycarbonylbenzo-15-crown 5-Ether CAS No. 56683-56-8

4'-Methoxycarbonylbenzo-15-crown 5-Ether

Cat. No. B1601359
CAS RN: 56683-56-8
M. Wt: 326.34 g/mol
InChI Key: PMGUUVHWCHSZKY-UHFFFAOYSA-N
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Description

4'-Methoxycarbonylbenzo-15-crown 5-ether, also known as MOCB15, is a chemical compound that belongs to the crown ether family. Crown ethers are cyclic chemical compounds that are capable of selectively binding cations. MOCB15 is a commonly used crown ether in scientific research due to its unique properties and its ability to selectively bind potassium ions.

Scientific Research Applications

Complexation and Photo-solvolysis

Research has shown that crown ethers, including compounds similar to 4'-Methoxycarbonylbenzo-15-crown-5-Ether, exhibit specific interactions with metal ions. One study highlighted the effect of guest cations on the photo-solvolysis of a closely related crown ether, demonstrating how complex formation with alkali metal ions could influence the reaction pathway and efficiency due to the destabilization of excited states (SuzukiAtsushi & TadaMasaru, 1980).

Synthesis and Properties of Derivatives

The synthesis and investigation of the properties of benzo-15-crown-5 derivatives have been a subject of interest, with research aiming to explore the structural, hydrophobic, and complexation characteristics of these compounds. A notable work synthesized new derivatives of benzo-15-crown-5, providing insights into their geometries, hydrophobic character, and the formation of supramolecular complexes with alkali metal hydroxides, highlighting the potential for selective ion recognition and complexation (R. Bărăţoiu et al., 2008).

Catalysis and Glycosylation

Crown ethers have been utilized as catalysts in organic synthesis, such as the glycosylation of phenols under phase transfer conditions. The asymmetric dibenzocrown esters, closely related to 4'-Methoxycarbonylbenzo-15-crown-5-Ether, were found to be superior catalysts for these reactions, showcasing the utility of crown ethers in facilitating chemical transformations (T. Chupakhina et al., 2004).

Structural and Conformational Analysis

Understanding the structural and conformational aspects of crown ethers is crucial for their application in complexation and catalysis. Studies have focused on analyzing the structures of crown ethers and their derivatives through techniques like NMR spectroscopy, X-ray crystallography, and theoretical methods, providing valuable insights into their stability, reactivity, and potential for ion complexation (Chia-Ching Su & Li-Hwa Lu, 2004).

Ion Selectivity and Sensing

Crown ethers are renowned for their selective ion recognition properties, which have been exploited in the development of sensors for alkali and transition metal ions. Research in this area has led to the creation of ion-selective electrodes and the exploration of the selectivities of crown ether-based compounds for specific ions, paving the way for their application in analytical chemistry and biological sensing (E. Lindner et al., 1990).

properties

IUPAC Name

methyl 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O7/c1-18-16(17)13-2-3-14-15(12-13)23-11-9-21-7-5-19-4-6-20-8-10-22-14/h2-3,12H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGUUVHWCHSZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCCOCCOCCOCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501174
Record name Methyl 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine-15-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxycarbonylbenzo-15-crown 5-Ether

CAS RN

56683-56-8
Record name Methyl 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56683-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine-15-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methoxycarbonylbenzo-15-crown 5-Ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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